molecular formula C13H11Cl2NO4 B13348370 Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate

Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13348370
M. Wt: 316.13 g/mol
InChI Key: KEMQJCRFORPGLN-UHFFFAOYSA-N
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Description

Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dihydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of ethyl 2-((3,4-dichlorophenyl)amino)acetate with appropriate reagents under controlled conditions. One common method involves the use of a Mitsunobu reaction, which is a widely used technique in organic synthesis for the formation of carbon-nitrogen bonds . The reaction conditions often include the use of triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, along with a suitable solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Mitsunobu reactions or other catalytic processes that ensure high yield and purity. The choice of reagents and reaction conditions can be optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. In the Mitsunobu reaction, for example, the compound acts as a catalyst, facilitating the formation of carbon-nitrogen bonds through the formation of betaine intermediates . The molecular pathways involved in its biological activities are still under investigation, but it is believed to interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Ethyl 2-((3,4-dichlorophenyl)amino)-5-oxo-4,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H11Cl2NO4

Molecular Weight

316.13 g/mol

IUPAC Name

ethyl 5-(3,4-dichloroanilino)-2-oxo-3H-furan-4-carboxylate

InChI

InChI=1S/C13H11Cl2NO4/c1-2-19-13(18)8-6-11(17)20-12(8)16-7-3-4-9(14)10(15)5-7/h3-5,16H,2,6H2,1H3

InChI Key

KEMQJCRFORPGLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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